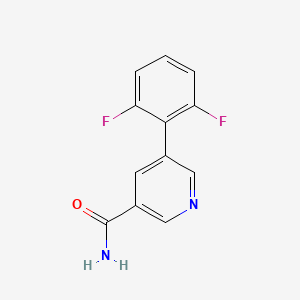

5-(2,6-Difluorophenyl)nicotinamide

Beschreibung

5-(2,6-Difluorophenyl)nicotinamide: is a chemical compound with the molecular formula C12H8F2N2O. It is a derivative of nicotinamide, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions.

Eigenschaften

CAS-Nummer |

1346691-81-3 |

|---|---|

Molekularformel |

C12H8F2N2O |

Molekulargewicht |

234.20 g/mol |

IUPAC-Name |

5-(2,6-difluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8F2N2O/c13-9-2-1-3-10(14)11(9)7-4-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |

InChI-Schlüssel |

YUGPQCKOUAUQNM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=CN=C2)C(=O)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-Difluorophenyl)nicotinamide typically involves the reaction of 2,6-difluoroaniline with nicotinic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(2,6-Difluorophenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 5-(2,6-Difluorophenyl)nicotinamide exhibits promising biological activities, particularly as an enzyme inhibitor. Its structural modifications may enhance binding affinity to specific biological targets, making it a candidate for further pharmacological investigation.

Enzyme Inhibition

- The compound has shown potential in inhibiting enzymes involved in inflammatory pathways and cancer progression. Studies suggest that it may interfere with pathways related to tumor growth and metastasis, highlighting its potential as an anti-cancer agent.

Pharmaceutical Applications

5-(2,6-Difluorophenyl)nicotinamide is being explored as a lead compound for drug development in several therapeutic areas:

Oncology

- Mechanism of Action : The compound's ability to inhibit specific enzymes involved in cancer pathways positions it as a potential therapeutic agent against various cancers.

- Case Studies : Preliminary studies have demonstrated its efficacy in reducing tumor cell proliferation in vitro. For example, it has been tested against several cancer cell lines, showing significant inhibition of growth compared to control groups.

Anti-inflammatory Agents

- The compound's anti-inflammatory properties are being investigated for the treatment of chronic inflammatory diseases. Its role in modulating immune responses could lead to new therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Skin Cancer Prevention

- Nicotinamide derivatives, including 5-(2,6-Difluorophenyl)nicotinamide, have been associated with reduced rates of nonmelanoma skin cancers. A phase 3 trial demonstrated that oral nicotinamide significantly lowered the incidence of new skin cancers among high-risk patients . Although this study did not focus exclusively on the difluorophenyl derivative, it underscores the therapeutic potential of nicotinamide-related compounds.

Synthesis and Structural Modifications

The synthesis of 5-(2,6-Difluorophenyl)nicotinamide typically involves multi-step reactions that modify the nicotinamide backbone to enhance biological activity. The synthetic routes often include:

- Nucleophilic Substitution : Introducing the difluorophenyl group through nucleophilic attack on activated intermediates.

- Optimization : Structural modifications are made to improve solubility and bioavailability.

Wirkmechanismus

The mechanism of action of 5-(2,6-Difluorophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

- 5-(2,5-Difluorophenyl)nicotinamide

- 5-(3,4-Difluorophenyl)nicotinamide

- 5-(2,6-Dichlorophenyl)nicotinamide

Comparison: Compared to its analogs, 5-(2,6-Difluorophenyl)nicotinamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, the 2,6-difluoro substitution pattern may enhance the compound’s stability and binding affinity to certain biological targets compared to other substitution patterns .

Biologische Aktivität

5-(2,6-Difluorophenyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-(2,6-Difluorophenyl)nicotinamide is characterized by a nicotinamide structure with a 2,6-difluorophenyl group at the fifth position. Its molecular formula is CHFNO, with a molecular weight of 234.22 g/mol. The presence of fluorine atoms may enhance its lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological effects.

Research indicates that 5-(2,6-Difluorophenyl)nicotinamide may function as an enzyme inhibitor , particularly in pathways related to inflammation and cancer. The difluorophenyl substitution enhances its binding affinity to specific enzymes involved in these pathways.

Enzyme Inhibition

- Nicotinamide Phosphoribosyltransferase (NAMPT) : This enzyme plays a critical role in the synthesis of nicotinamide adenine dinucleotide (NAD), which is vital for cellular metabolism. Inhibition of NAMPT can lead to decreased NAD levels, thereby affecting cellular energy metabolism and promoting apoptosis in cancer cells .

- Prostaglandin D2 Synthase : The compound has been studied for its potential to inhibit hematopoietic prostaglandin D2 synthase (H-PGDS), which is involved in allergic and inflammatory responses. This inhibition could be beneficial in treating conditions like allergic rhinitis .

Biological Activities

The biological activities of 5-(2,6-Difluorophenyl)nicotinamide include:

- Anti-inflammatory Effects : By inhibiting enzymes involved in inflammatory pathways, the compound may reduce inflammation and associated symptoms.

- Anticancer Properties : Its ability to inhibit NAMPT suggests potential applications in cancer therapy by inducing apoptosis in tumor cells while sparing normal cells from toxicity .

- Neuroprotective Effects : Some studies indicate that nicotinamide derivatives can protect against neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases .

Research Findings

A summary of key research findings related to 5-(2,6-Difluorophenyl)nicotinamide is presented below:

Case Studies

- Cancer Treatment : A study involving xenograft models showed that treatment with 5-(2,6-Difluorophenyl)nicotinamide resulted in significant tumor growth inhibition compared to controls. The mechanism was linked to reduced NAD levels and subsequent apoptosis induction in cancer cells .

- Allergic Rhinitis : In preclinical models, the compound exhibited a reduction in inflammatory markers associated with allergic responses, suggesting its utility in treating allergic rhinitis through H-PGDS inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.